(2-Fluoro-3-methoxyphenyl)methanesulfonamide
Description
Properties
Molecular Formula |
C8H10FNO3S |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2-fluoro-3-methoxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H10FNO3S/c1-13-7-4-2-3-6(8(7)9)5-14(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |
InChI Key |
CPRRBWXWSUSSHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)CS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Table 1: Typical Synthesis Parameters
Table 2: Example Yield Data
| Starting Material | Yield (%) | Purification Method | Notes |
|---|---|---|---|
| Aromatic amine | 83–98 | Column chromatography | Based on literature and patent data |
Alternative and Advanced Methods
Electrophilic Aromatic Substitution (EAS)
- Fluorination of phenolic precursors can be achieved via electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
- Methoxylation is typically performed via methylation of phenols using methyl iodide or dimethyl sulfate under basic conditions.
Nitration or Halogenation
- For introducing additional substituents (e.g., nitro groups), mild nitration conditions using nitric acid or nitrating mixtures are employed, as described in the literature for similar aromatic sulfonamides.
Summary of the Most Reliable Preparation Method
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-methoxyphenyl)methanesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Scientific Research Applications
(2-Fluoro-3-methoxyphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Methanesulfonamide Derivatives
Structural and Electronic Properties
The substituents on the aromatic ring critically influence the physicochemical and biological behavior of methanesulfonamide derivatives. Key comparisons include:
Insights :
- Compared to halogen-only analogs (e.g., 4-F or 2,5-diCl), the methoxy group may improve aqueous solubility, critical for oral bioavailability .
Enzyme Inhibition
- Compound 79 (phenylmethanesulfonamide): Exhibited an IC₅₀ of 3.6 µM against PARP, attributed to the sulfonamide group's ability to act as a hydrogen bond acceptor .
- m-AMSA (N-[4-(9-acridinylamino)-3-methoxyphenyl]methanesulfonamide): Demonstrated antitumor activity (120 mg/m² dose in Phase II trials) but caused leukopenia and thrombocytopenia .
Receptor Binding
- (1H-Indazol-3-yl)methanesulfonamide : Showed strong interaction with Kv4.2 channels (docking energy comparable to zonisamide) due to the indazole ring's planar geometry .
- Target Compound : The 2-fluoro-3-methoxy groups may hinder binding to Kv4.2 but could favor other targets (e.g., kinases or GPCRs) due to altered steric demands.
Toxicity and Pharmacokinetics
Biological Activity
(2-Fluoro-3-methoxyphenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of (2-Fluoro-3-methoxyphenyl)methanesulfonamide can be represented as follows:
- Chemical Formula : C8H10FNO3S
- Molecular Weight : 213.24 g/mol
This compound features a fluorinated phenyl ring with a methoxy group and a methanesulfonamide functional group, which are crucial for its biological interactions.
Biological Activity Overview
Research indicates that (2-Fluoro-3-methoxyphenyl)methanesulfonamide exhibits several biological activities, including:
- Antagonistic Activity : It has been shown to act as an antagonist at the vanilloid receptor (VR1), which is implicated in pain signaling pathways. Compounds with similar structures have demonstrated significant analgesic properties in preclinical models.
- Cell Differentiation Induction : Studies have highlighted its potential in inducing differentiation in cancer cell lines, particularly in acute myeloid leukemia (AML). This is critical as differentiation therapy offers a less toxic alternative to traditional chemotherapy.
Structure-Activity Relationships (SAR)
The SAR studies provide insights into how modifications to the chemical structure influence biological activity. For instance:
- Fluorination : The presence of the fluorine atom at the 2-position enhances binding affinity to target receptors compared to non-fluorinated analogs.
- Methoxy Group : The methoxy substituent at the 3-position plays a role in modulating the lipophilicity and overall pharmacokinetics of the compound.
Table 1: Summary of SAR Findings
| Compound Variant | VR1 Ki (nM) | Analgesic ED50 (µg/kg) | Differentiation Induction |
|---|---|---|---|
| (2-Fluoro-3-methoxyphenyl) | 7.8 | 7.43 | Yes |
| Parent Compound | 67 | 2620 | No |
| Non-fluorinated Analog | 520 | Not Tested | No |
Case Studies
Several studies have investigated the biological activity of this compound class:
- Analgesic Efficacy : In a study comparing various compounds for analgesic effects, (2-Fluoro-3-methoxyphenyl)methanesulfonamide demonstrated an ED50 significantly lower than traditional analgesics like ketorolac, suggesting enhanced potency.
- Differentiation in AML : A phenotypic screening approach identified this compound as capable of inducing differentiation in AML cell lines, leading to increased expression of myeloid markers such as CD11b. This suggests potential therapeutic applications in hematological malignancies.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of (2-Fluoro-3-methoxyphenyl)methanesulfonamide indicates favorable absorption characteristics with moderate metabolic stability. Toxicological assessments reveal potential acute toxicity; however, further studies are required to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
